4-chloro-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, halogen atoms, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Carbazole Derivative: The initial step involves the bromination of carbazole to obtain 3,6-dibromo-9H-carbazole. This can be achieved using bromine in the presence of a suitable solvent like chloroform.
Alkylation: The 3,6-dibromo-9H-carbazole is then alkylated with 3-chloro-2-hydroxypropylamine to introduce the hydroxypropyl group.
Sulfonamide Formation: The final step involves the reaction of the alkylated carbazole derivative with 4-chloro-N-(4-methoxyphenyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro groups or halogen atoms, potentially converting them to amines or removing the halogens.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled temperatures.
Major Products
Oxidation: Products may include ketones or aldehydes depending on the specific site of oxidation.
Reduction: Amines or dehalogenated compounds are typical products.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity and functional group diversity.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as anticancer agents, antimicrobial agents, and anti-inflammatory drugs. The presence of the sulfonamide group is particularly noteworthy, as it is a common pharmacophore in many therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties conferred by the carbazole moiety.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methylphenyl)benzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
4-chloro-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-ethylphenyl)benzenesulfonamide: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
The unique combination of halogenated carbazole, hydroxypropyl, and sulfonamide groups in 4-chloro-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide provides distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets or materials applications that are not possible with other similar compounds.
Properties
IUPAC Name |
4-chloro-N-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Br2ClN2O4S/c1-37-23-8-6-21(7-9-23)33(38(35,36)24-10-4-20(31)5-11-24)17-22(34)16-32-27-12-2-18(29)14-25(27)26-15-19(30)3-13-28(26)32/h2-15,22,34H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJBVWHPTQRDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Br2ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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